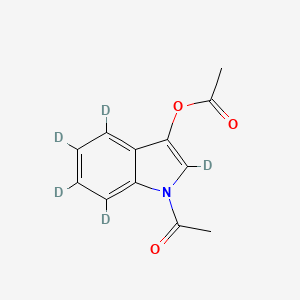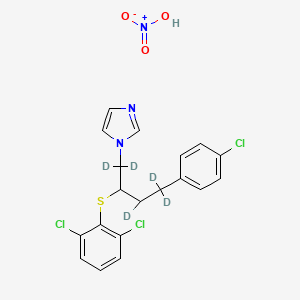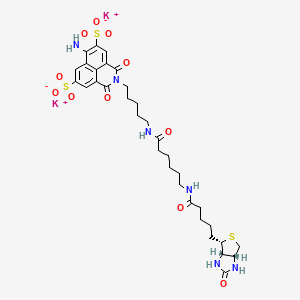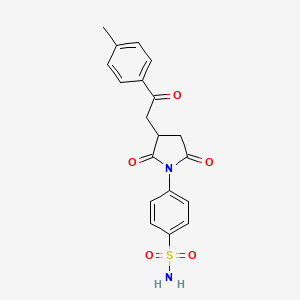
6alpha-Methyl Prednisolone 17-hemisuccinate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 6 is a fascinating chemical entity with a wide range of applications in various fields. It is known for its unique chemical properties and versatility, making it a subject of extensive research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 6 can be achieved through several methods. One common approach involves the reaction of a metal with an organic halide, leading to the formation of a metal-organic compound . Another method includes the metathesis reaction, where an organometallic compound reacts with a binary halide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of Compound 6 often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis are employed to produce Compound 6 in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Compound 6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: Oxidation reactions of Compound 6 typically involve reagents like potassium permanganate or chromium trioxide . Reduction reactions may use hydrogen gas in the presence of a palladium catalyst . Substitution reactions often require halogenated compounds and specific solvents to facilitate the reaction .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols . Substitution reactions often result in the formation of new organometallic compounds .
Scientific Research Applications
Compound 6 has a broad spectrum of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes . In biology, it serves as a tool for studying cellular mechanisms and pathways . In medicine, Compound 6 is explored for its potential therapeutic effects, including antimicrobial and anticancer properties . Industrially, it is utilized in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Compound 6 involves its interaction with specific molecular targets and pathways . It can modulate the activity of enzymes and receptors, leading to various biological effects . For instance, in antimicrobial applications, Compound 6 disrupts the cell membrane integrity of pathogens, leading to cell death . In cancer research, it inhibits the proliferation of cancer cells by interfering with cell cycle regulation .
Properties
Molecular Formula |
C26H34O8 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-oxo-4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]oxy]butanoic acid |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1/i12D2,19D,23D |
InChI Key |
VDJNUHGXSJAWMH-RWPORLSISA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)C=C[C@@]31C)C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)OC(=O)CCC(=O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)





